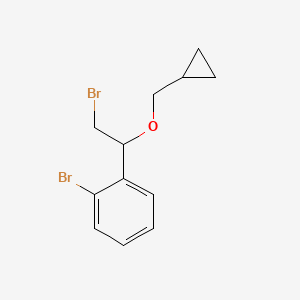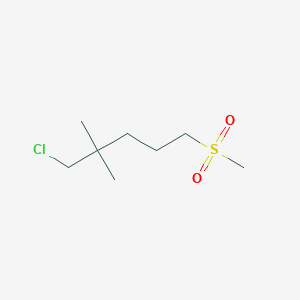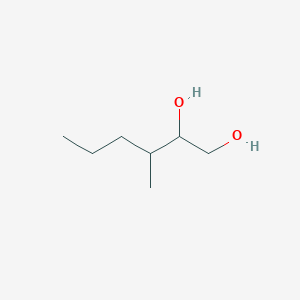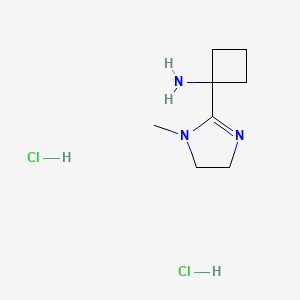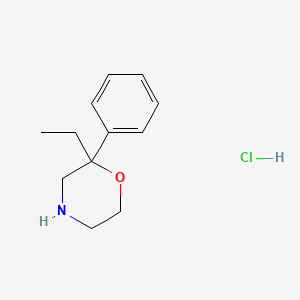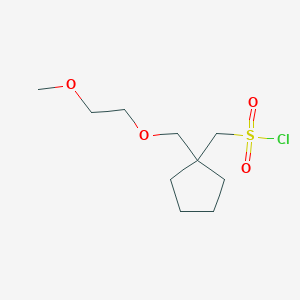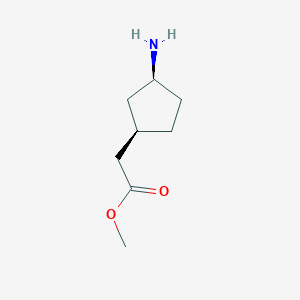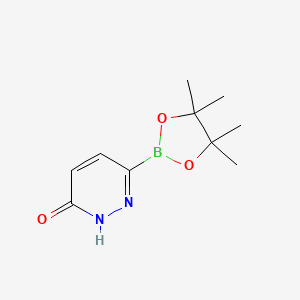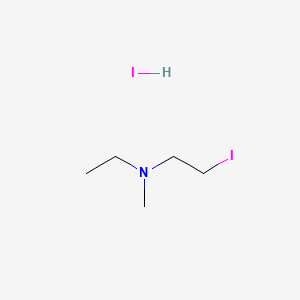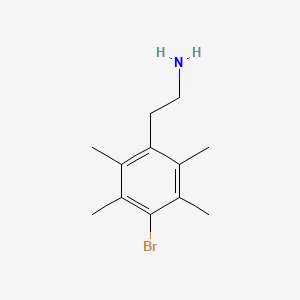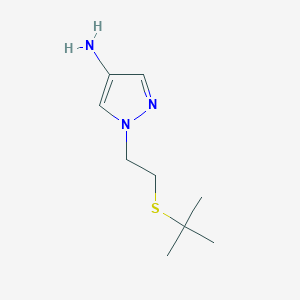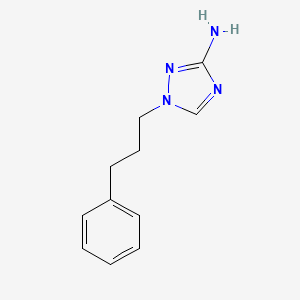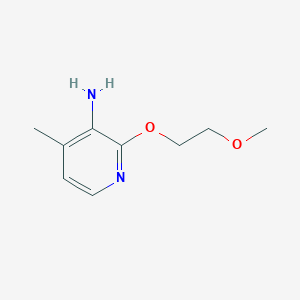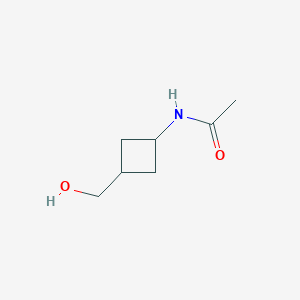
N-((1S,3s)-3-(hydroxymethyl)cyclobutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide typically involves the reaction of cyclobutylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Industrial production of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclobutylcarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Cyclobutyl ethers or esters, depending on the substituent used.
Aplicaciones Científicas De Investigación
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Hydroxymethyl)acetamide: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the acetamide group.
Cyclobutylcarboxylic acid: An oxidation product of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide.
Uniqueness
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide is unique due to the presence of both the cyclobutyl ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N-[3-(hydroxymethyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(10)8-7-2-6(3-7)4-9/h6-7,9H,2-4H2,1H3,(H,8,10) |
Clave InChI |
WAONSFSDSKAZBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


